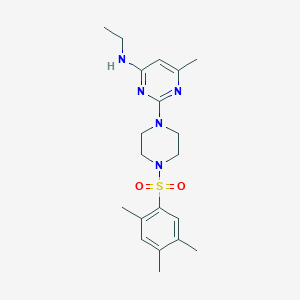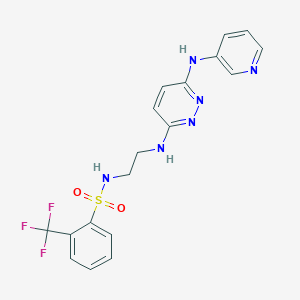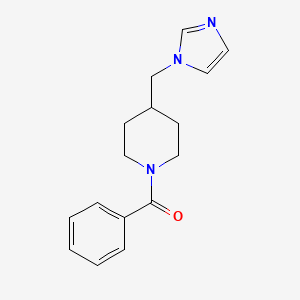
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BFTC, is a small molecule inhibitor that has been used in scientific research to study the role of various proteins in different biological pathways. BFTC has been synthesized using various methods, and has been shown to have a high affinity for certain proteins, making it an effective tool for studying their functions.
作用機序
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is believed to exert its effects by binding to specific proteins and inhibiting their activity. The exact mechanism of action of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions or the inhibition of enzyme activity.
Biochemical and Physiological Effects
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the protein it is targeting. For example, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the release of inflammatory cytokines from immune cells, and to reduce the activity of the TRPV1 calcium channel in sensory neurons. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-tumor effects in certain cancer cell lines.
実験室実験の利点と制限
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages as a tool for scientific research. It has a high affinity for certain proteins, making it an effective inhibitor. It is also relatively easy to synthesize and can be modified to improve its properties. However, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It may not be effective against all proteins, and its effects may be cell-type specific. It may also have off-target effects that need to be carefully considered.
将来の方向性
There are several future directions for the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One area of interest is the development of more specific and potent inhibitors that can target specific proteins with greater accuracy. Another area of interest is the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in combination with other drugs to enhance their efficacy. Finally, the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in animal models of disease may provide further insights into its potential therapeutic applications.
合成法
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with 5-methyl-1H-1,2,3-triazole-4-carboxamide in the presence of a base such as triethylamine. Other methods have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used in scientific research to study the role of different proteins in various biological pathways. For example, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the protein P2X7, which is involved in the immune response and inflammation. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been used to study the role of other proteins, including the calcium channel TRPV1 and the protein kinase CK2.
特性
IUPAC Name |
N,1-bis(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXXTOENOVBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2467432.png)

![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)
![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)
![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)